![molecular formula C19H25N3O2 B2456602 N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide CAS No. 1241623-97-1](/img/structure/B2456602.png)
N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential as a pharmacological tool in scientific research. CCPA belongs to the class of adenosine A1 receptor agonists and has been shown to have a high affinity for these receptors. In
作用机制
N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide exerts its pharmacological effects by binding to and activating adenosine A1 receptors. Activation of these receptors leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in neurotransmitter release and neuronal excitability. This compound has also been shown to have anti-inflammatory effects, which may be mediated by inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of sleep-wake cycles, pain perception, and cardiovascular function. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and epilepsy. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide has several advantages as a pharmacological tool in scientific research. It has a high affinity for adenosine A1 receptors, making it a useful tool for investigating the role of these receptors in various physiological processes. This compound is also highly selective for adenosine A1 receptors, minimizing off-target effects. However, this compound has several limitations. It has a short half-life in vivo, making it difficult to use in long-term studies. Additionally, this compound is not orally bioavailable, requiring administration through intravenous or intraperitoneal injection.
未来方向
There are several potential future directions for research on N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide. One area of interest is the development of more potent and selective adenosine A1 receptor agonists. Additionally, the use of this compound in combination with other pharmacological agents may enhance its therapeutic potential. Finally, further investigation into the anti-inflammatory effects of this compound may lead to the development of novel treatments for inflammatory diseases.
合成方法
N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide can be synthesized through a multistep process involving the reaction of 2-(cyclopentyloxy)aniline with 1-bromo-1-cyanocyclopentane, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography and recrystallization to obtain a white solid with a high degree of purity.
科学研究应用
N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide has been widely used as a pharmacological tool in scientific research due to its high affinity for adenosine A1 receptors. Adenosine A1 receptors are found in the central nervous system and are involved in a variety of physiological processes, including sleep regulation, pain perception, and cardiovascular function. This compound has been shown to modulate these processes and has been used in studies investigating the role of adenosine A1 receptors in various disease states, including Parkinson's disease, epilepsy, and ischemia-reperfusion injury.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-cyclopentyloxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c20-14-19(11-5-6-12-19)22-18(23)13-21-16-9-3-4-10-17(16)24-15-7-1-2-8-15/h3-4,9-10,15,21H,1-2,5-8,11-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBVMGRCMNYBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2NCC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

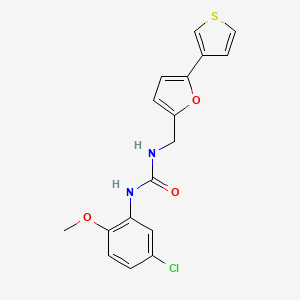
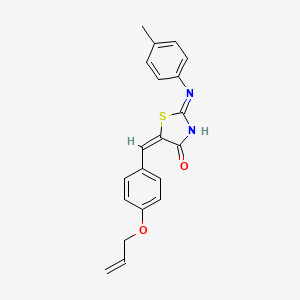
![4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine](/img/structure/B2456522.png)
![Benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate](/img/structure/B2456524.png)
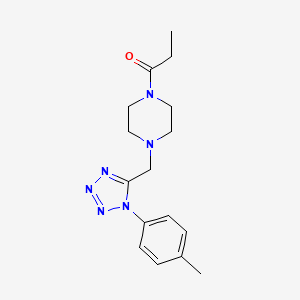
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2456527.png)
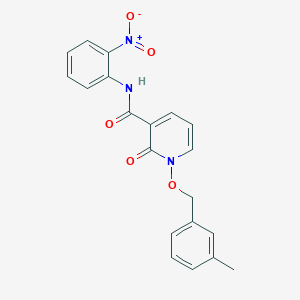
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2456530.png)
![N-(3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2456533.png)
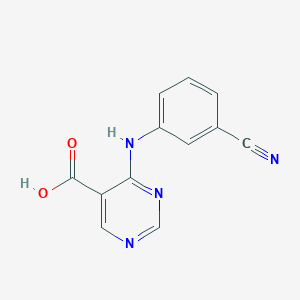
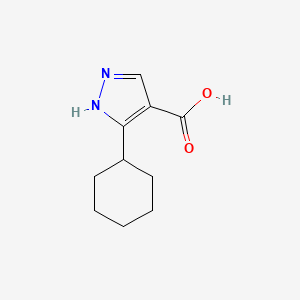

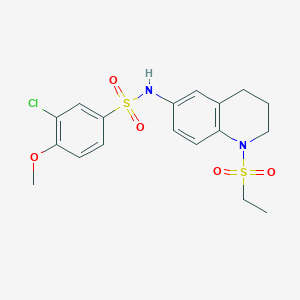
![4-[(4-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B2456542.png)